4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid
Overview
Description
4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes both fluorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid typically involves the fluorination of aromatic compounds followed by reactions with boric acid . The specific conditions for these reactions can vary, but they generally require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and subsequent reactions with boric acid under optimized conditions to maximize yield and purity. The use of advanced equipment and strict quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and hydroxyl groups allows it to form strong hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. The presence of a fluorine atom and hydroxyphenyl group enhances its lipophilicity and metabolic stability, which may influence its interactions with various biological targets.
- Molecular Formula : CHFO
- Molecular Weight : Approximately 232.207 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. Its structure suggests potential inhibitory effects on enzymes involved in inflammatory pathways, as well as possible modulation of signaling pathways related to pain perception.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that this compound may also possess similar properties.
Analgesic Effects
Preliminary findings suggest that this compound may influence pain signaling pathways. Molecular docking studies indicate a potential binding affinity to receptors involved in nociception, which could lead to analgesic effects .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar benzoic acid derivatives have been studied for their effectiveness against various pathogens, including fungi and bacteria. The specific interaction mechanisms remain an area of active research.
Study on Inhibition of Hyphal Formation
A study explored the effects of related hydroxybenzoic acids on Candida albicans, demonstrating that these compounds can inhibit hyphal formation and biofilm development through interference with cyclic AMP-dependent signaling pathways . While this study did not directly test this compound, it highlights the potential for similar compounds to impact fungal pathogenicity.
Cytotoxicity Evaluation
In vitro studies have evaluated the cytotoxic effects of structurally related compounds against various cancer cell lines. For example, derivatives have shown significant antiproliferative activity against hepatocellular carcinoma and colon cancer cells, suggesting that this compound may also exhibit similar anticancer properties .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | CHFO | Similar structure; different reactivity |
4-Hydroxybenzoic acid | CHO | Lacks fluorine; affects reactivity |
4-Fluorobenzoic acid | CHFO | Lacks hydroxy group; different biological activity |
Properties
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4/c14-8-2-4-10(12(16)6-8)9-3-1-7(13(17)18)5-11(9)15/h1-6,15-16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWLLIMQLCBEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689409 | |
Record name | 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-28-8 | |
Record name | 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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